Methyl 1-thio-A-D-mannopyranoside
Overview
Description
Methyl 1-thio-A-D-mannopyranoside: is a thioglycoside derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond, which gives it unique chemical properties. It is used in various biochemical and microbiological applications, particularly in the study of carbohydrate-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-thio-A-D-mannopyranoside typically involves the reaction of mannose with a thiol compound under acidic conditions. One common method is the reaction of mannose with methyl mercaptan in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired thioglycoside.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-thio-A-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioglycosidic bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to substitute the thioglycosidic bond under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new glycosidic derivatives with different functional groups.
Scientific Research Applications
Methyl 1-thio-A-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions, particularly in the investigation of mannose-binding proteins.
Medicine: Utilized in the development of glycosidase inhibitors, which have potential therapeutic applications.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-thio-A-D-mannopyranoside involves its interaction with specific molecular targets, such as mannose-binding proteins. The sulfur atom in the thioglycosidic bond enhances its binding affinity and stability, making it a valuable tool in studying carbohydrate-protein interactions. The compound can inhibit glycosidases by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Methyl α-D-mannopyranoside: A similar compound with an oxygen atom in the glycosidic bond instead of sulfur.
Methyl β-D-mannopyranoside: Another isomer with a different configuration at the anomeric carbon.
Methyl α-D-glucopyranoside: A related compound with glucose instead of mannose.
Uniqueness: Methyl 1-thio-A-D-mannopyranoside is unique due to the presence of the sulfur atom in the glycosidic bond, which imparts distinct chemical properties and enhances its stability and binding affinity in biochemical applications. This makes it particularly useful in studies involving carbohydrate-protein interactions and the development of glycosidase inhibitors.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNFLTVAMOOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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